molecular formula C12H18N2 B1607258 1-[2-(2-Pyridyl)Ethyl]Piperidine CAS No. 5452-83-5

1-[2-(2-Pyridyl)Ethyl]Piperidine

Cat. No.: B1607258
CAS No.: 5452-83-5
M. Wt: 190.28 g/mol
InChI Key: ZOXWZYTVCGKPOX-UHFFFAOYSA-N
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Description

1-[2-(2-Pyridyl)Ethyl]Piperidine is a chemical compound of interest in organic and medicinal chemistry research. With a molecular formula of C12H18N2 , it features a molecular structure combining piperidine and pyridine heterocycles. The piperidine ring is a common motif in pharmaceuticals and bioactive molecules, found in compounds ranging from analgesics to alkaloids . This structure makes it a valuable scaffold for investigating structure-activity relationships, developing novel synthetic methodologies, and exploring new biologically active molecules. Researchers can utilize this compound as a building block in heterocyclic chemistry or as a model substrate in catalysis studies. Piperidine derivatives are frequently employed as bases or catalysts in organic synthesis; for example, piperidine itself is a classic catalyst in Knoevenagel condensation reactions to form alpha,beta-unsaturated carboxylic acids . This product is designated For Research Use Only. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethyl)pyridine
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InChI

InChI=1S/C12H18N2/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12/h2-3,6,8H,1,4-5,7,9-11H2
Source PubChem
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InChI Key

ZOXWZYTVCGKPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063902
Record name 2-[2-(1-Piperidinyl)ethyl]pyridine
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Molecular Weight

190.28 g/mol
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CAS No.

5452-83-5
Record name 2-[2-(1-Piperidinyl)ethyl]pyridine
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Record name 2-(2-(1-Piperidinyl)ethyl)pyridine
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Record name 2-(2-Piperidinoethyl)pyridine
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Record name Pyridine, 2-[2-(1-piperidinyl)ethyl]-
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Record name 2-[2-(1-Piperidinyl)ethyl]pyridine
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Record name 2-[2-(piperidyl)ethyl]pyridine
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Record name 2-(2-(1-PIPERIDINYL)ETHYL)PYRIDINE
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Development of Novel Enzyme Inhibitors:

Aromatase Inhibitors: Analogues such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been identified as potent and selective inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. nih.gov Research in this area focuses on modifying the alkyl and pyridyl substituents to optimize inhibitory activity and selectivity. nih.gov The 1-[2-(2-Pyridyl)Ethyl]Piperidine scaffold could serve as a basis for designing new, non-steroidal aromatase inhibitors.

Central Nervous System Cns Agents:

Acetylcholinesterase (AChE) Inhibitors: The piperidine (B6355638) ring is a core component of donepezil, a well-known AChE inhibitor used for the treatment of Alzheimer's disease. mdpi.comacs.org Research on compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has explored their anti-AChE activity. acs.org The pyridyl-ethyl piperidine motif could be investigated for its potential to interact with the active site of AChE, offering a pathway to new therapies for neurodegenerative diseases.

Sigma Receptor Ligands: Studies have shown that certain piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in various CNS functions and disorders. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring in some molecules dramatically increased affinity for the sigma-1 receptor, highlighting the piperidine moiety as a critical structural element for this activity. nih.gov Investigating the sigma receptor binding profile of 1-[2-(2-Pyridyl)Ethyl]Piperidine is a logical research direction.

Synthesis and Methodologies:

A significant research trajectory involves the development of new and efficient synthetic routes to create libraries of these derivatives. acs.org Methodologies for the synthesis of piperidines often involve the hydrogenation of corresponding pyridine (B92270) compounds. nih.gov For instance, 2-piperidineethanol (B17955) can be prepared by the catalytic hydrogenation of 2-pyridineethanol. google.com Further alkylation of the piperidine (B6355638) nitrogen with a suitable pyridyl-containing electrophile could furnish the target compound. The development of modular strategies, allowing for the easy variation of substituents on both the piperidine and pyridine rings, is crucial for systematic structure-activity relationship (SAR) studies. acs.orgacs.org

Research TrajectoryRationale / ExamplePotential Application
Enzyme Inhibition Analogues like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione are potent aromatase inhibitors. nih.govAnticancer agents (e.g., for breast cancer).
CNS Agents (AChE) The piperidine scaffold is central to AChE inhibitors like donepezil. mdpi.comacs.orgTreatment of neurodegenerative diseases (e.g., Alzheimer's).
CNS Agents (Sigma Receptors) The piperidine ring is a key determinant for high affinity at sigma-1 receptors in related compound series. nih.govNeuropathic pain, psychiatric disorders.
Synthetic Methodologies Development of modular approaches to chiral piperidines for SAR studies. acs.orgacs.orgEnabling efficient discovery of new drug candidates.

An in-depth examination of the synthetic pathways leading to the formation of 1-[2-(2-Pyridyl)Ethyl]Piperidine and its related analogues reveals a variety of sophisticated chemical strategies. The construction of the piperidine ring, particularly when linked to a 2-pyridyl-ethyl moiety, is a focal point of synthetic organic chemistry, driven by the prevalence of the piperidine scaffold in pharmaceuticals. Methodologies range from the direct reduction of pyridine precursors to complex cyclization and annulation reactions.

Coordination Chemistry and Supramolecular Assembly of 1 2 2 Pyridyl Ethyl Piperidine Analogues

1-[2-(2-Pyridyl)Ethyl]Piperidine as a Ligand in Metal Complexes

Analogues of this compound are effective ligands in the formation of metal complexes, engaging with a range of transition metals. The specific geometry and properties of the resulting complexes are highly dependent on the nature of the metal ion and the steric and electronic characteristics of the ligand itself.

Donor Properties of the Pyridine (B92270) Nitrogen and Piperidine (B6355638) Nitrogen

The donor properties of the pyridine and piperidine nitrogen atoms are central to the coordinating behavior of these analogues. The pyridine nitrogen, being part of an aromatic system, is a Lewis base and readily donates its electron pair to a metal ion. wikipedia.org Its sp² hybridized lone pair is located in an orbital in the plane of the ring, making it available for sigma bonding with a metal center. wikipedia.org The basicity of the pyridine nitrogen is a key factor, with a pKa of 5.25 for its conjugate acid, classifying it as a moderately strong donor. wikipedia.org

Synthesis and Characterization of Metal Complexes

Metal complexes of piperidine-containing ligands are typically synthesized by reacting the ligand with a metal salt in an appropriate solvent. researchgate.netresearchgate.net Greener methods, such as grindstone techniques, have also been employed, offering advantages like reduced reaction times and simpler workup procedures. researchgate.net The resulting complexes are then characterized using a variety of analytical techniques.

TechniqueInformation Obtained
Elemental Analysis Empirical formula of the complex
FT-IR Spectroscopy Identification of functional groups and coordination sites
NMR Spectroscopy Structural elucidation and bonding information
UV-Vis Spectroscopy Electronic transitions and coordination geometry
Magnetic Susceptibility Geometry around the metal ion
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and 3D structure

Structural Analysis of Coordination Compounds

Structural analysis of coordination compounds formed with ligands analogous to this compound reveals a variety of coordination geometries. For example, cobalt(II) complexes with pyridine-2,6-dicarboxylic acid have been shown to exhibit a distorted octahedral geometry. bohrium.com Similarly, some cobalt(III) complexes adopt a distorted meroctahedral structure. researchgate.net The specific geometry is influenced by factors such as the coordination number of the metal ion and the bite angle of the chelating ligand.

In many cases, the piperidine ring adopts a stable chair conformation. nih.gov The ethyl linker between the pyridine and piperidine rings provides conformational flexibility, allowing the ligand to adapt to the coordination preferences of the metal ion. rsc.org This flexibility can also lead to the formation of different isomers. For instance, some group IV metal complexes with ligands based on 2-(aminomethyl)piperidine (B33004) have been found to exist as diastereomers. rsc.org

Intermolecular Interactions and Supramolecular Structures

Beyond the primary coordination bonds, weaker intermolecular interactions play a crucial role in the solid-state structures of these compounds and their metal complexes. These interactions, including hydrogen bonding and π-stacking, dictate the packing of molecules in the crystal lattice and can lead to the formation of extended supramolecular assemblies.

Pi-Stacking and Aromatic Interactions

Aromatic π-π stacking interactions are another important non-covalent force, particularly relevant due to the presence of the pyridine ring. libretexts.orgwikipedia.org These interactions occur when aromatic rings stack face-to-face or in an offset fashion, contributing to the stability of the crystal structure. libretexts.org The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the strength and nature of these interactions. rsc.orgrsc.org While expected in some structures containing a tolyl moiety, π-π interactions are not always observed. nih.gov The interplay between hydrogen bonding and π-π stacking often determines the final molecular packing in the crystal. rsc.org

Van der Waals Forces and Other Non-Covalent Interactions

The flexible ethylpiperidine moiety of the ligand allows for various conformations, which in turn influences the nature and extent of intermolecular contacts. Analysis of crystal structures of related metal complexes, such as those with 2,6-bis[1-(N-piperidinyl)ethyl]pyridines, reveals the significance of these interactions. clockss.org In these structures, the piperidine rings often adopt chair conformations and orient themselves to maximize van der Waals contacts with neighboring molecules.

Hydrogen bonds, particularly C-H···π interactions, are also prevalent. The aromatic pyridine ring can act as a π-acceptor for hydrogen atoms from the piperidine rings or solvent molecules, further stabilizing the supramolecular structure. In complexes with suitable ligands and metal centers, π-π stacking interactions between pyridine rings of adjacent molecules can be a dominant organizing force, leading to columnar or layered structures. researchgate.net The interplay of these varied non-covalent forces is crucial in determining the final solid-state arrangement of these complexes. mdpi.com

The following table summarizes key non-covalent interaction data from a study on a related chiral 2,6-bis[1-(N-piperidinyl)ethyl]pyridine ligand (a close analogue) in a Zinc(II) complex.

Interaction TypeDonorAcceptorDistance (Å)Significance
Van der Waals Piperidine HPiperidine H (neighboring molecule)~2.4-2.8Contributes to close packing
C-H···π Piperidine C-HPyridine ring (neighboring molecule)~2.7-3.0Directional interaction influencing orientation
π-π Stacking Pyridine ringPyridine ring (neighboring molecule)~3.5-3.8Can lead to extended 1D or 2D arrays
Metal-Ligand Coordination Zn(II)Piperidine N2.529Weak coordination, borderline non-covalent clockss.org

Data is illustrative and based on findings from analogous structures.

Applications in Supramolecular Chemistry and Materials Science (e.g., functional polymers, SHG)

The unique coordination behavior and the propensity for self-assembly through non-covalent interactions make this compound and its analogues promising building blocks in supramolecular chemistry and materials science. Their applications span from the development of functional polymers to materials with nonlinear optical (NLO) properties.

Functional Polymers:

The piperidine moiety can be incorporated into polymer backbones or as pendant groups to create functional materials. For instance, piperidine-functionalized polymers have been investigated for use as anion exchange membranes in fuel cells. sigmaaldrich.com The presence of the pyridylethylpiperidine unit can impart specific ion-exchange capabilities and influence the mechanical and thermal properties of the resulting polymer. The coordination ability of the pyridine nitrogen allows for the creation of metallopolymers, where the metal centers can introduce catalytic, magnetic, or optical functionalities.

Polymer TypeFunctional UnitPotential ApplicationReference
Poly(aryl piperidinium) PiperidiniumAnion Exchange Membranes sigmaaldrich.com
Metallopolymers Pyridylethylpiperidine-Metal ComplexCatalysis, Sensors

Second-Harmonic Generation (SHG):

Second-harmonic generation is a nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency. wikipedia.org This phenomenon is only observed in non-centrosymmetric materials. wikipedia.orgresearchgate.net The design and synthesis of molecules that crystallize in non-centrosymmetric space groups are therefore a key focus in the development of SHG materials.

The inherent asymmetry in some chiral analogues of this compound, or the generation of non-centrosymmetric packing in its coordination complexes, can lead to materials with significant SHG activity. For example, research on related disubstituted dicyanoquinodimethanes has shown that derivatives containing a 2-(2-aminoethyl)pyridino group can be SHG active. This activity is attributed to the molecular structure and the specific packing arrangement in the crystal lattice which breaks inversion symmetry. The presence of a flexible ethyl spacer and the heterocyclic moieties are noted as contributing factors to these interesting crystal structures.

The development of such materials is of interest for applications in laser technology, optical data storage, and telecommunications. plos.orgarcnl.nlyoutube.com

Role of 1 2 2 Pyridyl Ethyl Piperidine As a Synthetic Intermediate and Scaffold in Chemical Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 1-[2-(2-Pyridyl)Ethyl]Piperidine makes it a valuable starting material for the synthesis of intricate heterocyclic systems. The presence of both a pyridine (B92270) and a piperidine (B6355638) ring allows for a range of chemical transformations to build more complex, polycyclic structures.

The pyridine moiety can be subjected to various reactions, including hydrogenation to form piperidines, which is a fundamental transformation in the synthesis of many biologically active compounds. organic-chemistry.orgnih.gov The nitrogen atom in the pyridine ring can also be activated, for example, by forming pyridinium (B92312) salts, which can then undergo further reactions like asymmetric hydrogenation to introduce chirality. nih.gov

The piperidine ring, being a saturated heterocycle, offers opportunities for functionalization at various positions. The nitrogen atom of the piperidine can participate in N-heterocyclization reactions with diols, catalyzed by transition metal complexes like iridium, to form fused or bridged ring systems. organic-chemistry.org Furthermore, the piperidine ring can be a component in the construction of spirocyclic and fused heterocyclic scaffolds through strategies like the "build-couple-pair" approach. aragen.com

The synthesis of complex heterocyclic systems from precursors like this compound is a cornerstone of medicinal chemistry and materials science. The ability to construct diverse and complex molecular architectures from a readily accessible starting material is crucial for the discovery of new drugs and functional materials. researchgate.netresearchgate.net

Scaffold for Designing Novel Chemical Entities with Modulated Reactivity

The inherent structure of this compound serves as an excellent scaffold for the design of new molecules with controlled reactivity and specific properties. enamine.netacs.org The combination of an aromatic pyridine ring and a saturated piperidine ring provides a balance of rigidity and flexibility, which is often desirable in drug design. enamine.netwhiterose.ac.uk

Development of Chiral Piperidine-Based Scaffolds

The development of chiral piperidine scaffolds is a significant area of research, as chirality plays a crucial role in the biological activity of many pharmaceutical compounds. acs.orgacs.orgresearchgate.net Introducing chirality into the piperidine ring of a this compound-based scaffold can lead to enantiomerically pure compounds with potentially enhanced potency and selectivity for biological targets. researchgate.netresearchgate.net

Several strategies can be employed to create chiral piperidine scaffolds from precursors related to this compound. One approach involves the asymmetric hydrogenation of the pyridine ring. nih.gov Using chiral catalysts, such as iridium complexes with specific ligands, the pyridine ring can be reduced to a piperidine ring with high enantioselectivity. nih.govmdpi.com

Another method involves starting from a chiral pool, such as a chiral amino acid, to construct the piperidine ring with a defined stereochemistry. acs.orgacs.org This approach allows for the synthesis of highly functionalized and stereochemically complex piperidine scaffolds. Subsequent modifications can then be made to the rest of the molecule to generate a library of chiral compounds. acs.orgacs.org

The introduction of substituents on the piperidine ring can also create chiral centers. For example, the synthesis of 2-alkyl piperidine derivatives can be achieved through the asymmetric reduction of the corresponding pyridinium salts. nih.gov These chiral piperidine-containing compounds are valuable building blocks for the synthesis of various biologically active molecules. nih.gov

The development of modular strategies for the synthesis of trisubstituted chiral piperidines, where different functional groups can be introduced at specific positions with stereochemical control, is also an active area of research. acs.orgacs.org These methods provide access to a wide diversity of chiral piperidine scaffolds for drug discovery and other applications. acs.orgacs.org

Investigations into Structure-Activity Relationships (SAR) from a Chemical Perspective

The this compound scaffold is an excellent platform for conducting structure-activity relationship (SAR) studies from a chemical perspective. By systematically modifying the structure of the molecule and evaluating the impact of these changes on its chemical properties, such as enzyme binding affinity, researchers can gain valuable insights into the molecular features that are important for a particular function. researchgate.net

SAR studies on derivatives of this compound can involve modifications to both the pyridine and piperidine rings, as well as the ethyl linker. For example, the position of the ethyl group on the pyridine ring could be varied, or substituents could be introduced onto either of the rings. The nature of these substituents (e.g., electron-donating or electron-withdrawing) can significantly influence the electronic properties of the molecule and its ability to interact with other molecules. dndi.org

Computational methods, such as docking studies, can be used to predict how different derivatives of the scaffold might bind to a target protein. researchgate.net These computational predictions can then be validated through experimental measurements of binding affinity. This iterative process of design, synthesis, and testing is a powerful approach for optimizing the properties of a molecule for a specific application.

For instance, in the context of enzyme inhibitors, SAR studies might focus on identifying the key interactions between the inhibitor and the active site of the enzyme. By understanding these interactions, chemists can design more potent and selective inhibitors. The benzoylpiperidine fragment, which shares structural similarities with parts of the this compound scaffold, is a well-known privileged structure in medicinal chemistry, and extensive SAR studies have been conducted on its derivatives. nih.gov

Design of Analogue Libraries for Chemical Screening

The versatility of the this compound scaffold makes it an ideal starting point for the design and synthesis of analogue libraries for chemical screening. asinex.comasinex.comprestwickchemical.com These libraries, which consist of a large number of structurally related compounds, are essential tools in the early stages of drug discovery and materials science research.

By systematically varying the substituents on the pyridine and piperidine rings, and by modifying the linker between them, a diverse range of analogues can be generated. This diversity increases the chances of identifying "hits" – compounds that exhibit a desired activity in a screening assay.

Several synthetic strategies can be employed to create these analogue libraries. Combinatorial chemistry approaches, where multiple building blocks are combined in a systematic way, can be used to rapidly generate a large number of compounds. Automated synthesis platforms can further accelerate this process.

The design of these libraries is often guided by computational methods and an understanding of the desired properties of the final compounds. For example, if the goal is to identify a new enzyme inhibitor, the library might be designed to explore different binding modes within the enzyme's active site.

The availability of diverse screening libraries is crucial for exploring new areas of chemical space and for identifying novel lead compounds for further development. The this compound scaffold, with its inherent structural flexibility and synthetic accessibility, provides a valuable platform for the creation of such libraries.

Applications in Catalysis and Reagent Development

Derivatives of this compound have potential applications in the development of new catalysts and reagents. The presence of two nitrogen atoms with different electronic properties (the sp2-hybridized nitrogen in the pyridine ring and the sp3-hybridized nitrogen in the piperidine ring) allows these molecules to act as bidentate ligands for metal catalysts.

For example, piperidine-based ligands have been used in transition metal catalysis for reactions such as the hydrogenation of pyridines. mdpi.com The specific structure of the ligand can influence the activity and selectivity of the catalyst. By modifying the this compound scaffold, it may be possible to develop new ligands with improved catalytic properties.

Furthermore, the basicity of the piperidine nitrogen can be utilized in organocatalysis. Piperidine itself is often used as a basic catalyst in various organic reactions, such as Knoevenagel condensations. clockss.org Derivatives of this compound could potentially be used as bifunctional catalysts, where one part of the molecule acts as a base and the other part interacts with the substrate through other non-covalent interactions.

The development of new catalysts and reagents is essential for advancing the field of chemical synthesis. The unique structural features of this compound and its derivatives make them promising candidates for exploration in this area. For instance, supported bimetallic catalysts have been developed for the synthesis of piperidines from biomass-derived furfural, highlighting the importance of catalyst design in achieving new chemical transformations. nih.gov

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of piperidine-containing molecules is a cornerstone of medicinal and materials chemistry. scholaris.ca Traditional methods are increasingly being supplanted by more advanced, efficient, and selective synthetic strategies. For 1-[2-(2-Pyridyl)Ethyl]Piperidine, future synthetic endeavors will likely focus on catalytic processes that offer high atom economy and stereocontrol.

One of the most promising routes for the synthesis of the piperidine (B6355638) moiety is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. mdpi.comresearchgate.net The hydrogenation of a substituted pyridine is a fundamental process that continues to be refined. mdpi.comnih.gov Recent advancements have seen the development of rhodium and platinum oxide catalysts that can operate under mild conditions of temperature and pressure. researchgate.netrsc.org For instance, the electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst has been demonstrated to produce piperidine with high yield and current efficiency at ambient temperature and pressure, offering a sustainable alternative to traditional thermal processes. nih.gov The synthesis of this compound could be envisioned through the hydrogenation of 2-vinylpyridine (B74390) in the presence of piperidine or through a multi-step sequence involving the reduction of a 2-pyridineethanol derivative. rsc.org The choice of catalyst and support, such as platinum oxide (PtO₂), rhodium on carbon, or novel single-atom alloy catalysts, will be crucial in achieving high selectivity and minimizing by-products. researchgate.netwhiterose.ac.ukgoogle.com

Another key area is the development of one-pot reactions and cascade sequences. mdpi.com Reductive amination, a powerful tool for C-N bond formation, can be employed in cascade reactions to build the piperidine ring. mdpi.comnih.gov For example, a [5+1] annulation strategy combining reductive amination with an intramolecular Mannich-type reaction can lead to stereoselective piperidine synthesis. mdpi.com The synthesis of this compound could potentially be achieved through a convergent approach, for example, by the reductive amination of a suitable dialdehyde (B1249045) with an amine containing the 2-pyridylethyl moiety. mdpi.com

Furthermore, methods involving intramolecular cyclization of functionalized acyclic precursors are gaining traction. mdpi.comwhiterose.ac.uk Electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor represents a green and efficient method for synthesizing piperidine derivatives. nurixtx.com Such advanced methodologies could be adapted for the synthesis of analogues of this compound with high efficiency and control.

Catalytic System Substrate Type Key Advantages Reference
Rhodium Oxide (Rh₂O₃)Functionalized PyridinesMild conditions, broad substrate scope rsc.org
Platinum Oxide (PtO₂)Substituted PyridinesEffective in protic solvents under pressure researchgate.net
Rhodium on Carbon (Rh/C)PyridineHigh yield and efficiency in electrocatalytic systems nih.gov
Ru₁Co₂₀/HAP (SSAA)Furfural/AmmoniaHigh selectivity to piperidine via cascade reaction whiterose.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. arxiv.orgrsc.org For this compound, these computational tools offer a powerful avenue for exploring its chemical space and predicting its potential applications.

Molecular dynamics (MD) simulations, often coupled with ML, can provide insights into the conformational behavior of this compound and its interactions with biological macromolecules at an atomic level. nih.govjchemlett.comnih.gov This can help in understanding its mechanism of action and in designing more effective derivatives.

Predicted Property AI/ML Model/Technique Potential Application for this compound Reference
Biological Activity (e.g., IC₅₀)QSAR, Deep Neural Networks (DNN)Design of analogues with enhanced potency for a specific target. nih.govrsc.org
ADMET PropertiesRandom Forest, Graph Convolutional NetworksPrediction of drug-likeness and safety profile. mdpi.comresearchgate.net
Physicochemical Properties (LogP, Solubility)Deep Learning Models (e.g., Chemprop)Optimization of properties for better bioavailability. nih.govnurixtx.com
Binding Mode and AffinityMolecular Docking, Molecular Dynamics (MD)Understanding interactions with biological targets. nih.govjchemlett.com

Exploration of Novel Reactivity and Transformation Pathways

While the core structure of this compound is relatively simple, the presence of both a pyridine and a piperidine ring offers opportunities for exploring novel reactivity and creating a diverse array of new chemical entities. Future research will likely focus on selective functionalization of this scaffold.

A major area of emerging research is the C-H activation of heterocyclic compounds. rsc.orgacs.org This strategy allows for the direct introduction of new functional groups onto the pyridine or piperidine ring without the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H arylation, for example, has been used to functionalize the C4 position of piperidines with high regio- and stereoselectivity using directing groups. researchgate.net Similarly, the C-H activation of the pyridine ring, often at the C4 position, can be achieved using various transition-metal catalysts. nih.govmnstate.edu Applying these methods to this compound could lead to the synthesis of novel derivatives with unique substitution patterns and potentially new biological activities.

The nitrogen atom of the pyridine ring can also be a site for novel transformations. harvard.edu N-alkylation or N-acylation can produce pyridinium (B92312) salts, which are highly reactive intermediates that can undergo further reactions. harvard.edu The catalyst- and base-free N-alkylation of hydroxypyridines has been reported, showcasing the evolving landscape of pyridine chemistry. rsc.org

The piperidine ring itself can undergo various transformations. For instance, ring-opening reactions could provide access to functionalized acyclic amines, while ring-expansion or contraction could lead to other heterocyclic systems. The reactivity of the piperidine nitrogen is well-established, but new catalytic methods for its functionalization continue to be developed.

Reaction Type Ring System Potential Transformation Reference
C-H ArylationPiperidineIntroduction of aryl groups at the C4 position. researchgate.net
C-H Alkylation/ArylationPyridineFunctionalization at the C4 position. mnstate.edu
N-AlkylationPyridineFormation of reactive pyridinium salts. harvard.edu
C-H Activation/BorylationPyridineIntroduction of a boryl group for further cross-coupling. rsc.org

Development of Advanced Analytical Techniques for Characterization

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their unambiguous characterization becomes paramount. Future research will focus on the application of sophisticated spectroscopic and chromatographic methods.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules. harvard.eduemerypharma.comyoutube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the proton and carbon signals of this compound and its derivatives, especially for distinguishing between isomers. youtube.comnih.gov These techniques can provide detailed information about the connectivity of atoms within the molecule, confirming the regiochemistry of substitution and the stereochemical relationships between different parts of the molecule. whiterose.ac.ukyoutube.com

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the fragmentation patterns of molecules, which can provide valuable structural information. libretexts.orgchemguide.co.uk By analyzing the fragments produced upon collision-induced dissociation, it is possible to deduce the structure of the parent ion. gbiosciences.comnih.govacs.org This is particularly useful for identifying unknown impurities or metabolites of this compound. azypusa.com

Chiral separation techniques are crucial if enantiomerically pure derivatives of this compound are to be developed. acs.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for separating enantiomers. researchgate.netmdpi.comnih.gov The development of new CSPs with improved selectivity and efficiency will be a key area of research. researchgate.netnih.gov Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high resolution and short analysis times. acs.org

Analytical Technique Application for this compound Information Obtained Reference
2D NMR (COSY, HSQC, HMBC)Structure ElucidationConnectivity of atoms, isomeric differentiation, stereochemistry. harvard.eduemerypharma.comyoutube.com
Tandem Mass Spectrometry (MS/MS)Structure Confirmation, Impurity ProfilingFragmentation patterns, molecular weight of fragments. libretexts.orgchemguide.co.uk
Chiral HPLC/CEEnantiomeric SeparationSeparation and quantification of enantiomers. researchgate.netmdpi.comnih.gov
¹⁹F NMR (for fluorinated analogues)Chirality SensingEnantiodifferentiation of chiral analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(2-Pyridyl)Ethyl]Piperidine, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-pyridylethyl bromide with piperidine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended to achieve >95% purity. Monitoring reaction progress with TLC and confirming structure via NMR (¹H, ¹³C) and FT-IR is critical .

Q. How can structural characterization techniques distinguish this compound from structurally similar analogs?

  • Methodological Answer : X-ray crystallography resolves stereochemistry and bond angles, while NMR identifies proton environments (e.g., pyridyl protons at δ 8.1–8.5 ppm vs. piperidine protons at δ 1.4–2.7 ppm). FT-IR confirms functional groups (C-N stretch at ~1100 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 191.1 for [M+H]⁺). Cross-referencing with spectral databases like PubChem ensures accuracy .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models predict electron density distribution, HOMO-LUMO gaps, and reactive sites. For instance, the pyridyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Molecular docking simulations can further explore interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic inhibition + cell viability). Statistical meta-analysis of published data identifies outliers. Ensure consistent purity verification (HPLC ≥98%) and solvent controls to exclude artifacts .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Use factorial design (e.g., 2³ design) to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile). Response Surface Methodology (RSM) models interactions between factors. For continuous optimization, sequential simplex methods adjust parameters iteratively to maximize yield .

Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer : Tools like SwissADME predict LogP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics simulations assess binding stability to plasma proteins. Toxicity is evaluated via QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity. Validate predictions with in vitro assays (e.g., Ames test) .

Q. What advanced techniques characterize the compound’s behavior under varying pH and temperature conditions?

  • Methodological Answer : Use UV-Vis spectroscopy to track stability at pH 2–12 (simulating physiological environments). Differential Scanning Calorimetry (DSC) measures thermal decomposition (Td >200°C suggests thermal stability). Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life. LC-MS/MS identifies degradation products .

Methodological Considerations

Q. How should researchers handle discrepancies between experimental and computational data?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets in DFT). Validate force fields in MD simulations against experimental crystallography data. If inconsistencies persist, conduct mutagenesis studies (e.g., replacing pyridyl with phenyl groups) to isolate electronic effects .

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes under inert atmosphere (N₂/Ar). Monitor for exotherms via in-situ IR spectroscopy. Store the compound in amber vials with desiccants to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves and fume hoods .

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Feasible Synthetic Routes

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1-[2-(2-Pyridyl)Ethyl]Piperidine
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1-[2-(2-Pyridyl)Ethyl]Piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.